An In-depth Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic Acid
An In-depth Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid, a valuable building block in synthetic organic chemistry and drug discovery.
Core Chemical Properties
(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid, also known as Boc-L-β-homovaline, is a chiral, non-proteinogenic β-amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes it a key intermediate in the synthesis of peptides and other complex organic molecules. Its structural distinction from the proteinogenic α-amino acid valine lies in the position of the amino group, which is on the β-carbon relative to the carboxyl group.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][2] |
| Molecular Weight | 231.29 g/mol | [1][2] |
| CAS Number | 183990-64-9 | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 115-120 °C | [3] |
| Optical Rotation | For the (S)-enantiomer: [α]²⁰_D = +22 ± 1° (c=1 in CHCl₃) | [2] |
| Purity | ≥ 97% (HPLC) | [2] |
| Predicted pKa | 4.45 ± 0.10 | [3] |
| Predicted Boiling Point | 360.4 ± 25.0 °C | [3][4] |
| Predicted Density | 1.061 ± 0.06 g/cm³ | [3][4] |
| Storage Conditions | Store at 0 - 8 °C, sealed in a dry environment. | [2][3] |
Solubility Profile
While detailed quantitative solubility data is not extensively published, qualitative solubility information indicates that (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is soluble in many organic solvents.
| Solvent | Solubility |
| Chloroform (CHCl₃) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Methanol (MeOH) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Water | Sparingly soluble to insoluble |
Spectral Data Analysis
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), the protons on the aliphatic chain, the proton attached to the nitrogen (which may be broad and exchangeable), and a sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically ~170-180 ppm), while the carbonyl carbon of the Boc group will be in the range of 155-160 ppm. The quaternary carbon and the methyl carbons of the Boc group will have characteristic shifts around 80 ppm and 28 ppm, respectively. The remaining aliphatic carbons will appear in the upfield region of the spectrum.[5]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A C=O stretching vibration for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹).
-
A C=O stretching vibration for the urethane carbonyl of the Boc group (around 1680-1700 cm⁻¹).
-
An N-H stretching vibration (around 3300-3500 cm⁻¹).
-
C-H stretching vibrations for the aliphatic parts of the molecule (below 3000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometric analysis, typically using electrospray ionization (ESI), would show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the Boc group or parts of it, and the loss of water or carbon dioxide from the carboxylic acid moiety.
Experimental Protocols
Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
A common synthetic route to β-amino acids is the Arndt-Eistert homologation of the corresponding α-amino acid. The following is a representative protocol for the synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid from N-Boc-L-valine.[6]
Step 1: Activation of N-Boc-L-valine
-
Dissolve N-Boc-L-valine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a slight excess (e.g., 1.1 equivalents) of a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, followed by a tertiary amine base (e.g., N-methylmorpholine or triethylamine) to form a mixed anhydride.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
Step 2: Reaction with Diazomethane
-
Prepare a solution of diazomethane in diethyl ether (Caution: Diazomethane is toxic and explosive; this step should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions).
-
Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at 0 °C.
-
Allow the reaction to proceed at 0 °C for several hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).
Step 3: Wolff Rearrangement
-
To the solution containing the diazoketone intermediate, add a catalyst for the Wolff rearrangement, such as silver benzoate or silver oxide, in a suitable solvent like methanol or a mixture of THF and water.
-
Heat the reaction mixture gently (e.g., to 40-50 °C) to promote the rearrangement, which expels nitrogen gas and forms a ketene intermediate. The ketene is then trapped by the solvent (water in this case) to form the homologous carboxylic acid.
Step 4: Work-up and Purification
-
After the reaction is complete, quench any remaining diazomethane with acetic acid.
-
Perform an aqueous work-up to remove the catalyst and other water-soluble byproducts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and a dilute aqueous acid solution, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid.
Applications in Research and Development
Peptide Synthesis
The primary application of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[2] The incorporation of β-amino acids like this one into peptide sequences can lead to peptides with novel secondary structures and enhanced stability towards proteolytic degradation.[7]
The general workflow for incorporating this amino acid into a peptide chain using Boc-SPPS is outlined below.
Role in Medicinal Chemistry
β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[7] They can act as mimics of natural amino acids, leading to compounds with altered pharmacological profiles. The incorporation of β-amino acids can impart increased metabolic stability to peptide-based drugs. While specific biological activities for (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid itself are not widely reported, as a precursor to β-homovaline containing peptides, it contributes to the development of novel therapeutics.
Safety and Handling
As with all laboratory chemicals, (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is a key chiral building block for the synthesis of modified peptides and other biologically active molecules. Its well-defined chemical and physical properties, coupled with established synthetic routes for its preparation and incorporation into larger molecules, make it a valuable tool for researchers in the fields of peptide chemistry, medicinal chemistry, and drug discovery. The information provided in this technical guide serves as a comprehensive resource for the effective utilization of this compound in a research and development setting.
References
- 1. Boc-D-Val-OH Novabiochem 22838-58-0 [sigmaaldrich.com]
- 2. CAS 183990-64-9: boc-l-beta-homovaline | CymitQuimica [cymitquimica.com]
- 3. BOC-L-BETA-HOMOVALINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. lookchem.com [lookchem.com]
- 5. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. BOC-L-BETA-HOMOVALINE synthesis - chemicalbook [chemicalbook.com]
- 7. hilarispublisher.com [hilarispublisher.com]
